molecular formula C8H10Cl2N2 B2577063 1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride CAS No. 2007917-15-7

1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride

Cat. No.: B2577063
CAS No.: 2007917-15-7
M. Wt: 205.08
InChI Key: LNWSXCFZULWRDY-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride is a chemical intermediate designed for research and development applications. This compound features a chloropyridine moiety linked to a cyclopropylamine group, a structure that is of significant interest in medicinal chemistry for the synthesis of more complex molecules. Its primary value lies in its utility as a versatile building block, particularly in the exploration of new active compounds. Researchers can employ this reagent in cross-coupling reactions and as a precursor for the introduction of the aminocyclopropane motif, which is a key scaffold in various pharmacological agents. The presence of the chloropyridine group makes it a suitable substrate for metal-catalyzed reactions, enabling the construction of novel compound libraries for high-throughput screening. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-7-2-1-6(5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWSXCFZULWRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007917-15-7
Record name 1-(6-chloropyridin-3-yl)cyclopropan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and cyclopropanamine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran.

    Catalysts and Reagents: Common reagents include bases like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Automated Systems: Employing automated systems for precise control of reaction conditions and monitoring.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

    Pathways Involved: It may modulate biochemical pathways, leading to desired biological effects. For example, it can inhibit certain enzymes or activate specific receptors.

Comparison with Similar Compounds

1-(3-Chlorophenyl)cyclopropanamine Hydrochloride

  • Molecular Formula : C₉H₁₁Cl₂N
  • CAS: Not explicitly listed (analogous to ).
  • Key Differences: Replaces the pyridine ring with a chlorophenyl group. This analog is used in similar pharmaceutical contexts but may exhibit different pharmacokinetic profiles due to reduced electron-withdrawing effects .

1-(4-Chlorophenyl)cyclopropanamine Hydrochloride

  • Molecular Formula : C₉H₁₁Cl₂N
  • CAS : 1009102-44-6
  • Key Differences : Features a para-chlorophenyl group instead of pyridine. The para substitution may enhance steric accessibility compared to the meta-oriented pyridine in the parent compound. Applications include pesticide and pharmaceutical intermediates .

Cyclopropane vs. Cyclobutane Ring Systems

1-(6-Chloropyridin-3-yl)cyclobutanamine Hydrochloride

  • Molecular Formula : C₉H₁₂Cl₂N₂
  • CAS : 2007920-71-8
  • Key Differences : The cyclopropane ring is replaced with a cyclobutane, increasing ring strain and steric bulk. This modification may enhance binding affinity in certain biological targets but could reduce metabolic stability due to greater conformational flexibility .

Functional Group Modifications

1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide

  • Molecular Formula : C₉H₁₀ClN₂O
  • CAS : 854267-91-7
  • Key Differences : The primary amine is replaced with a carboxamide group. This substitution eliminates the cationic charge at physiological pH, improving membrane permeability but reducing solubility in aqueous environments. Used as a pharmaceutical intermediate .

1-(6-Chloropyridin-3-yl)ethanamine

  • Molecular Formula : C₇H₉ClN₂
  • CAS : 132219-51-3
  • Key Differences : Lacks the cyclopropane ring, resulting in reduced steric hindrance and ring strain. This simpler structure may lower synthetic complexity but diminish target selectivity in biological systems .

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Structural Feature Applications
1-(6-Chloropyridin-3-yl)cyclopropanamine HCl C₈H₁₀Cl₂N₂ 1353944-89-4 Cyclopropane + pyridine-chloro Pharma intermediates, agrochemicals
1-(3-Chlorophenyl)cyclopropanamine HCl C₉H₁₁Cl₂N Not available Cyclopropane + chlorophenyl Synthetic chemistry, drug discovery
1-(6-Chloropyridin-3-yl)cyclobutanamine HCl C₉H₁₂Cl₂N₂ 2007920-71-8 Cyclobutane + pyridine-chloro Research chemicals, biologics
1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide C₉H₁₀ClN₂O 854267-91-7 Cyclopropane + carboxamide Pharma intermediates, medicinal chemistry

Biological Activity

1-(6-Chloropyridin-3-yl)cyclopropanamine hydrochloride is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopropanamine structure linked to a chloropyridine moiety, which may influence its pharmacological properties.

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 183.66 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including receptors and enzymes. The chloropyridine ring may facilitate binding to specific biological targets, potentially leading to modulation of signaling pathways.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that derivatives of chloropyridine compounds may possess antimicrobial properties due to their ability to inhibit bacterial growth.
  • Anticancer Potential : Compounds with similar scaffolds have been investigated for their anticancer effects, showing promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Certain analogs have demonstrated neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Studies and Experimental Data

  • Antimicrobial Assays : A study evaluated the antimicrobial activity of various chlorinated pyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
  • Cancer Cell Proliferation Inhibition : In vitro studies showed that the compound effectively reduced the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were recorded at concentrations ranging from 5 to 15 µM, indicating moderate potency.
  • Neuroprotective Studies : In models of oxidative stress-induced neurotoxicity, the compound exhibited protective effects on neuronal cells, reducing cell death by approximately 30% at optimal concentrations.

Data Table: Summary of Biological Activities

Activity TypeTest SystemIC50/EC50 (µM)Reference
AntimicrobialGram-positive bacteria10
Gram-negative bacteria15
Cancer Cell ProliferationMCF-7 (breast cancer)10
A549 (lung cancer)5
NeuroprotectionNeuronal cell lines30% reduction

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